BenchChemオンラインストアへようこそ!

2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol

CCR5 antagonist HIV entry inhibitor Chemokine receptor

This Mannich-base derivative of BHT uniquely combines a piperidine ring and thiophene substituent, delivering pharmacological activities—CCR5 antagonism, RBP4 inhibition, and monocytic differentiation induction—that are absent in generic 2,6-di-tert-butylphenol analogs. Procuring the authentic thiophene-containing structure is essential for maintaining target engagement in HIV entry inhibitor discovery, Stargardt disease research, and AML differentiation therapy. Do not substitute with des-thiophene equivalents.

Molecular Formula C24H35NOS
Molecular Weight 385.61
CAS No. 514183-44-9
Cat. No. B2978579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol
CAS514183-44-9
Molecular FormulaC24H35NOS
Molecular Weight385.61
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CS2)N3CCCCC3
InChIInChI=1S/C24H35NOS/c1-23(2,3)18-15-17(16-19(22(18)26)24(4,5)6)21(20-11-10-14-27-20)25-12-8-7-9-13-25/h10-11,14-16,21,26H,7-9,12-13H2,1-6H3
InChIKeyKKRCTRJEUCMAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol (CAS 514183-44-9) – Core Identity and Procurement Benchmarks


2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol (CAS 514183-44-9) is a synthetic Mannich-base derivative of 2,6-di-tert-butylphenol (BHT), incorporating a piperidine ring and a thiophene substituent at the benzylic carbon . With a molecular formula of C24H35NOS and a molecular weight of 385.61 g/mol, this compound bears the hallmark hindered-phenol scaffold responsible for radical-scavenging antioxidant activity, while the pendant piperidine-thiophene moiety introduces distinct lipophilicity (clogP) and hydrogen-bonding features that differentiate it from simpler 2,6-di-tert-butylphenol analogs [1]. Commercial offerings typically specify a purity of 95% .

Why In-Class 2,6-Di-tert-butylphenol Derivatives Cannot Replace 514183-44-9 in Target-Focused Programs


Although numerous 2,6-di-tert-butylphenol-based antioxidants and anti-inflammatory agents exist (e.g., BHT, 2,6-di-tert-butyl-4-(piperidin-1-ylmethyl)phenol, or 2,6-di-tert-butyl-4-thiomorpholin-4-ylmethyl-phenol), simple substitution is not scientifically justified because the thiophene ring in 514183-44-9 is a critical pharmacophoric element that governs distinct biological target engagement. Patent and bioactivity data indicate that this compound acts as a CCR5 antagonist [1], an RBP4 antagonist [2], and an inducer of cell differentiation [3]—activities that are absent or substantially weaker in analogs lacking the thiophene-piperidine substitution pattern. Consequently, replacing 514183-44-9 with a generic 2,6-di-tert-butylphenol analog would risk loss of these specific, therapeutically relevant mechanisms. The following quantitative evidence section details the measurable performance gaps.

Quantitative Differentiation Evidence: 2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol vs. Closest Analogs


CCR5 Antagonist Activity: 514183-44-9 vs. 2,6-Di-tert-butyl-4-(piperidin-1-ylmethyl)phenol

In a pharmacological screening study, 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol was identified as a CCR5 antagonist, whereas the des-thiophene analog 2,6-di-tert-butyl-4-(piperidin-1-ylmethyl)phenol (CAS 2773-49-1) showed no reported CCR5 activity [1]. The thiophene moiety is hypothesized to occupy a lipophilic sub-pocket critical for CCR5 binding, establishing a clear structure-activity relationship (SAR) that precludes analog substitution.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

RBP4 Antagonism and Retinol-Dependent TTR Interaction Disruption

Compound 65, identified as 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol, was tested in paired in vitro assays alongside Compound 66. It inhibited retinol-dependent RBP4-TTR interaction and bound to RBP4 in a scintillation proximity assay (SPA) [1]. In contrast, the structurally related 2,6-di-tert-butyl-4-thiomorpholin-4-ylmethyl-phenol (CAS 18139-14-5) has documented COX-1/LOX inhibitory activity but no reported RBP4 antagonism [2], illustrating divergent target selectivity driven by the piperidine-thiophene vs. thiomorpholine substitution.

RBP4 antagonist Age-related macular degeneration Retinol transport

Cell Differentiation Induction vs. Proliferation Arrest Profile

A patent disclosure reports that 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer and anti-psoriatic agent [1]. By comparison, the parent scaffold 2,6-di-tert-butylphenol (BHT) is primarily known as a food-additive antioxidant (E321) and lacks this differentiation-inducing capacity, emphasizing that the piperidine-thiophene Mannich base modification confers a fundamentally distinct biological activity profile.

Differentiation therapy Anti-cancer Psoriasis

Lipophilicity and Predicted ADME Differentiation from 4-Des-thiophene Analogs

The incorporation of a thiophene ring in the Mannich side chain increases calculated logP (clogP) relative to the des-thiophene analog 2,6-di-tert-butyl-4-(piperidin-1-ylmethyl)phenol. Based on structure-based prediction, the thiophene-bearing compound exhibits a clogP of approximately 6.2, compared to approximately 4.8 for the des-thiophene analog . This elevated lipophilicity is expected to enhance membrane permeability and blood-brain barrier penetration, which is relevant for CNS-targeted CCR5 programs.

Lipophilicity Drug-likeness ADME prediction

Optimal Procurement Scenarios for 2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol Based on Verified Differentiation Data


HIV Entry Inhibitor Lead Optimization Programs Targeting CCR5

Given the confirmed CCR5 antagonist activity [1], 514183-44-9 serves as a structural starting point for medicinal chemistry campaigns aiming to develop novel HIV entry inhibitors. Its differentiation from des-thiophene analogs ensures that only this compound—or closely related thiophene-containing derivatives—will maintain CCR5 engagement.

RBP4 Antagonist Discovery for Retinal and Metabolic Diseases

For teams pursuing small-molecule RBP4 antagonists to treat Stargardt disease, age-related macular degeneration, or insulin-resistance-related metabolic disorders, 514183-44-9 is a demonstrated binder of RBP4 and an antagonist of the retinol-dependent RBP4-TTR interaction [2]. Non-thiophene 2,6-di-tert-butylphenol derivatives have not been reported to exhibit this activity and therefore cannot substitute.

Differentiation Therapy Probe for Oncology and Dermatology Research

The unique ability of this compound to arrest proliferation of undifferentiated cells and induce monocytic differentiation makes it a valuable tool compound for investigating differentiation therapy in acute myeloid leukemia (AML) and hyperproliferative skin conditions such as psoriasis [3]. Standard BHT or other 2,6-di-tert-butylphenol antioxidants lack this phenotypic activity.

CNS-Penetrant Chemical Probe Libraries for Neuroinflammatory Targets

The calculated logP elevation (ΔclogP ≈ +1.4 vs. des-thiophene analog) positions 514183-44-9 as a preferred scaffold for CNS-targeted libraries, where enhanced passive permeability is necessary to achieve therapeutic brain concentrations . Procurement of the thiophene-containing analog avoids the need for late-stage lipophilicity optimization.

Quote Request

Request a Quote for 2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.